molecular formula C16H17NO2 B495665 2-isopropoxy-N-phenylbenzamide

2-isopropoxy-N-phenylbenzamide

Cat. No. B495665
M. Wt: 255.31g/mol
InChI Key: IVXIYLAORRJPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropoxy-N-phenylbenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-isopropoxy-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropoxy-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-isopropoxy-N-phenylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-phenyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

IVXIYLAORRJPQP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.32 g portion of bromine dissolved in 6.6 ml of chloroform was dropwise added gradually (spending about 60 minutes) to 36 ml of chloroform solution containing 3.55 g of 4'-[(5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-2-isopropoxybenzanilide at room temperature. When disappearance of the color of bromine was confirmed, the reaction solution was washed with a saturated sodium bicarbonate aqueous solution. The resulting organic layer was dried over anhydrous magnesium sulfate, concentrated under a reduced pressure and then evaporated to dryness using a vacuum pump. The thus obtained solid substance was dissolved in 40 ml of chloroform, and the resulting solution was mixed with 5.0 g of cyclopropylcarbamidine hydrochloride and 8.02 g of potassium carbonate and subjected to 20 hours of heating under reflux in a stream of argon. The resulting reaction solution was mixed with water to effect phase separation, and the separated organic layer was dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was crystallized from toluene to obtain 2.96 g of 4'-[(2-cyclopropyl-1,4,5,6-tetrahydroimidazol4,5-d][1]benzazepin-6-yl)carbonyl]-2-isopropoxybenzanilide. A 1.08 g portion of this compound was dissolved in 20 ml of ethyl alcohol, mixed with 0.8 ml of 4N hydrochloric acid-ethyl acetate and recrystallized to obtain 916 mg of 4'-[(2-cyclopropyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepin-6-yl)carbonyl]-2-isopropoxybenzanilide hydrochloride.
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6.6 mL
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4'-[(5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-2-isopropoxybenzanilide
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3.55 g
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36 mL
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